molecular formula C18H18FNO2S B583221 p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) CAS No. 1618107-98-4

p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)

Cat. No.: B583221
CAS No.: 1618107-98-4
M. Wt: 331.405
InChI Key: IZCHRAOWOKMDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a chemical compound used as an intermediate in the synthesis of p-Fluoro Prasugrel. It is characterized by its molecular formula C18H18FNO2S and a molecular weight of 331.4 g/mol . This compound is significant in the field of medicinal chemistry, particularly in the development of antiplatelet drugs.

Preparation Methods

The synthesis of p-Fluoro Prasugrel Thiolactone involves multiple steps, starting from the appropriate precursors. The preparation typically includes the formation of a thiolactone ring, which can be achieved through various synthetic routes. One common method involves the reaction of a suitable thioester with a cyclopropyl ketone derivative under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

p-Fluoro Prasugrel Thiolactone undergoes several types of chemical reactions, including:

Scientific Research Applications

p-Fluoro Prasugrel Thiolactone is primarily used in the synthesis of p-Fluoro Prasugrel, an antiplatelet drug. This compound is crucial in medicinal chemistry research for developing new therapeutic agents. It is also used in studies involving the metabolism and pharmacokinetics of prasugrel and its derivatives .

Mechanism of Action

The mechanism of action of p-Fluoro Prasugrel Thiolactone involves its conversion to the active metabolite of prasugrel. This conversion is mediated by esterases and cytochrome P450 enzymes. The active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, inhibiting platelet aggregation . This action is crucial for preventing thrombotic events in patients with acute coronary syndrome.

Comparison with Similar Compounds

p-Fluoro Prasugrel Thiolactone is similar to other thiolactone intermediates used in the synthesis of antiplatelet drugs, such as clopidogrel thiolactone. p-Fluoro Prasugrel Thiolactone is unique due to the presence of a fluorine atom, which can influence its pharmacokinetic properties and metabolic stability . Similar compounds include:

These comparisons highlight the distinct chemical and pharmacological properties of p-Fluoro Prasugrel Thiolactone, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

1618107-98-4

Molecular Formula

C18H18FNO2S

Molecular Weight

331.405

IUPAC Name

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2

InChI Key

IZCHRAOWOKMDHU-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3

Synonyms

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.